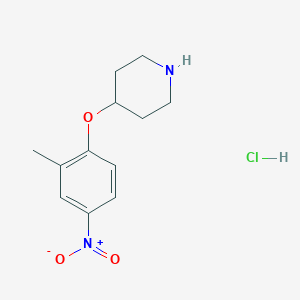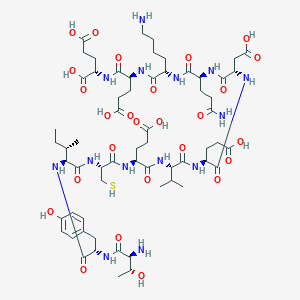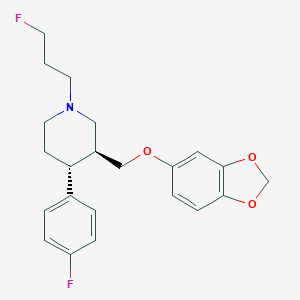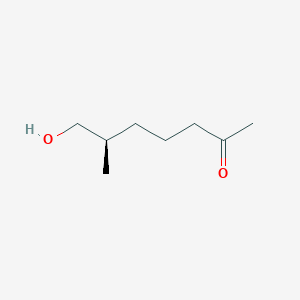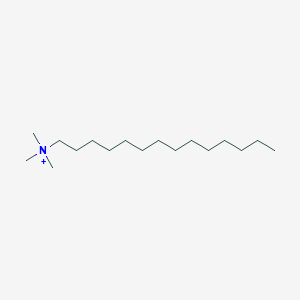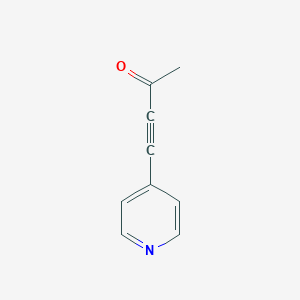
4-(Pyridin-4-yl)but-3-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-4-yl)but-3-yn-2-one is a chemical compound with a molecular formula of C10H7NO. It is commonly known as P4B and is a versatile building block for the synthesis of various organic compounds. P4B is widely used in scientific research, especially in the field of medicinal chemistry, due to its unique chemical properties and biological activities.
Mecanismo De Acción
P4B exerts its biological activities through various mechanisms of action. It has been reported to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. P4B has also been reported to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. Additionally, P4B has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
P4B has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. P4B has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, P4B has been reported to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P4B has several advantages for lab experiments, including its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and has a high yield. However, P4B has some limitations, including its potential toxicity and instability in certain conditions.
Direcciones Futuras
There are several future directions for the research and development of P4B. One direction is the synthesis and evaluation of new P4B derivatives with enhanced biological activities and reduced toxicity. Another direction is the development of new methods for the synthesis of P4B and its derivatives. Additionally, the potential use of P4B as a diagnostic imaging agent for cancer and other diseases is an area of future research.
Métodos De Síntesis
P4B can be synthesized through various methods, including the Sonogashira coupling reaction and the Suzuki-Miyaura cross-coupling reaction. The Sonogashira coupling reaction involves the reaction of 4-iodopyridine with propargyl alcohol in the presence of a palladium catalyst and a base. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-1-butynyl acetate with phenylboronic acid in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
P4B is widely used in scientific research, especially in the field of medicinal chemistry. It is used as a building block for the synthesis of various organic compounds, including potential drugs. P4B has been reported to have various biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. It has also been reported to have potential as a diagnostic imaging agent.
Propiedades
Número CAS |
138852-30-9 |
|---|---|
Nombre del producto |
4-(Pyridin-4-yl)but-3-yn-2-one |
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
4-pyridin-4-ylbut-3-yn-2-one |
InChI |
InChI=1S/C9H7NO/c1-8(11)2-3-9-4-6-10-7-5-9/h4-7H,1H3 |
Clave InChI |
PREWLXZTKBBQHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CC1=CC=NC=C1 |
SMILES canónico |
CC(=O)C#CC1=CC=NC=C1 |
Sinónimos |
3-Butyn-2-one,4-(4-pyridinyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



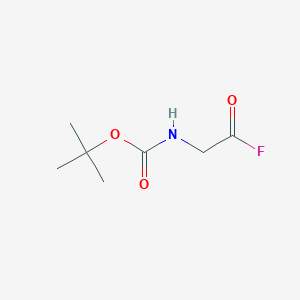
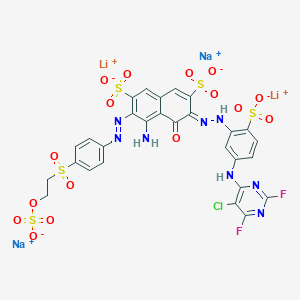
![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
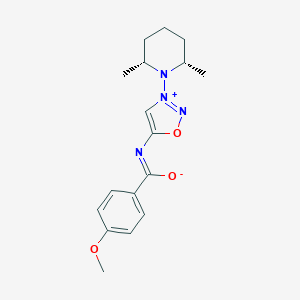
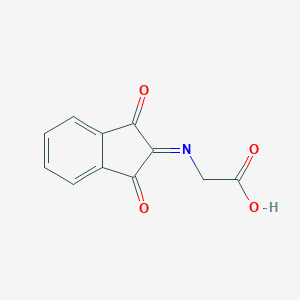
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
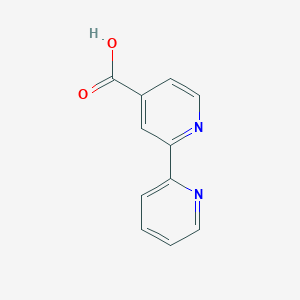
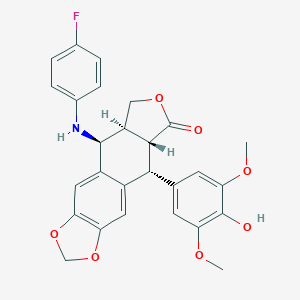
![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
